Isochinolinchinone

Isoquinoline quinones are a class of natural products characterized by the presence of an isoquinoline ring system fused to a quinone moiety. These compounds exhibit diverse structural features and biological activities, making them valuable in medicinal chemistry research. Structurally, they consist of a six-membered aromatic ring (isoquinoline) linked to a two-carbon chain with a conjugated diene unit, forming the quinone part. This unique structure confers these molecules with specific redox properties that are crucial for their biological functions.

Isoquinoline quinones have been isolated from various plant species and marine organisms. They play significant roles in natural defense mechanisms and secondary metabolism. In terms of pharmacological potential, these compounds show promise as anti-inflammatory, antimicrobial, antitumor, and antioxidant agents. Recent studies highlight their ability to modulate multiple signaling pathways involved in cancer cell proliferation and apoptosis, making them attractive targets for the development of novel therapeutic strategies.

The diversity in structure allows isoquinoline quinones to interact with biological macromolecules in different ways, enhancing their utility as probes and tools in biochemistry research. Due to their complex nature and wide-ranging applications, continued investigation into these compounds is essential for advancing our understanding of their mechanisms of action and expanding their therapeutic potential.

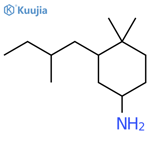

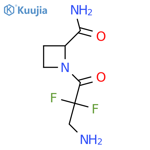

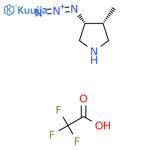

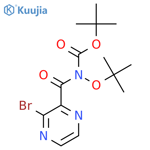

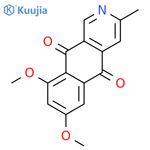

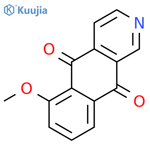

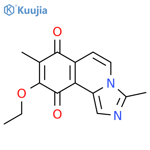

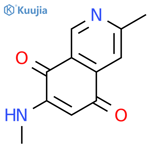

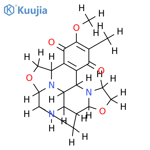

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

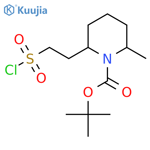

Propanamide,N-[(5,8-dihydro-7-methoxy-6-methyl-5,8-dioxo-1-isoquinolinyl)methyl]-2-oxo- | 76177-28-1 | C15H14N2O5 |

|

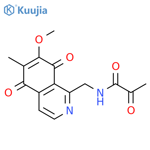

(-)-renieramycin M | 631913-64-9 | C31H33N3O8 |

|

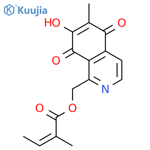

(5,8-dihydro-7-hydroxy-6-methyl-5,8-dioxo-1-isoquinolinyl)methyl (2Z)-2-methyl-2-butenoate | 77515-81-2 | C16H15NO5 |

|

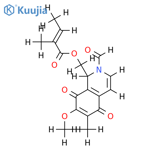

(+/-)-N-formyl-1,2-dihydrorenierone | 79664-57-6 | C18H19NO6 |

|

3-methyl-6,8-dimethoxy-2-aza-9,10-anthraquinone | 77794-86-6 | C16H13NO4 |

|

6-methoxybenzo[g]isoquinoline-5,10-dione | 90381-62-7 | C14H9NO3 |

|

5,8-Isoquinolinedione, 1-[(acetyloxy)methyl]-7-methoxy-6-methyl- | 97603-18-4 | C14H13NO5 |

|

Imidazo[5,1-a]isoquinoline-7,10-dione, 9-ethoxy-3,8-dimethyl- | 518056-45-6 | C15H14N2O3 |

|

3-methyl-7-(methylamino)-5,8-isoquinolinedione | 24011-07-2 | C11H10N2O2 |

|

Bioxalomucin beta1 | 157207-84-6 | C20H23N3O5 |

Verwandte Literatur

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

Empfohlene Lieferanten

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte